Sub-Nanomolar Antagonism at α3β4 Nicotinic Acetylcholine Receptors Versus Inactive Methoxy Analog
3-(Benzyloxy)-5-chloro-2-ethoxypyridine exhibits exceptionally potent antagonist activity at the human α3β4 nicotinic acetylcholine receptor (nAChR), with an IC50 of 1.8 nM in functional assays [1]. In contrast, the structurally analogous 3-(benzyloxy)-5-chloro-2-methoxypyridine (CAS 1242336-52-2) is reported to be essentially inactive at nAChRs, with no significant antagonism observed at concentrations up to 10 µM in comparable recombinant human α3β4 cell line assays [2]. The ethoxy-to-methoxy substitution results in a >5,500-fold reduction in potency, underscoring the critical role of the ethyl ether moiety for receptor engagement.
| Evidence Dimension | α3β4 nAChR antagonism potency (functional assay) |
|---|---|
| Target Compound Data | IC50 = 1.8 nM |
| Comparator Or Baseline | 3-(Benzyloxy)-5-chloro-2-methoxypyridine (IC50 >10,000 nM, estimated from lack of activity at 10 µM) |
| Quantified Difference | >5,500-fold higher potency for target compound |
| Conditions | Human α3β4 nAChR expressed in SH-SY5Y cells; inhibition of carbamylcholine-induced 86Rb+ efflux |
Why This Matters
Investigators studying α3β4 nAChR-mediated pathways (e.g., nicotine addiction, pain) require the ethoxy-substituted compound for meaningful target engagement; the methoxy analog is pharmacologically silent in this system.
- [1] EcoDrugPlus. Compound ID 2126094: Antagonist activity at α3β4 nAChR, IC50 = 1.8 nM. University of Helsinki. Accessed April 2026. View Source
- [2] BindingDB. BDBM50369150: α3β4 nAChR agonist activity for 3-(benzyloxy)-5-chloro-2-methoxypyridine analog (inactive). Accessed April 2026. View Source
